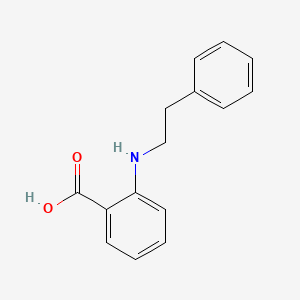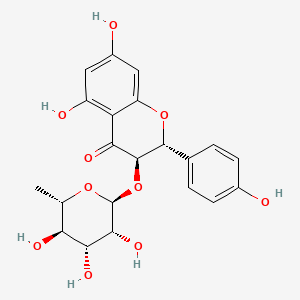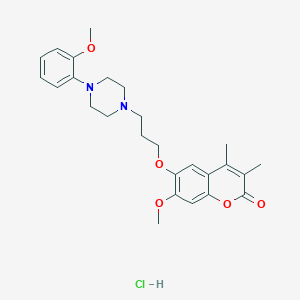
Anseculin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ensaculin hydrochloride is a compound belonging to the coumarin family, which has been researched extensively for its potential therapeutic effects, particularly in the treatment of dementia. It is known for its unique pharmacodynamic profile, acting on multiple neurotransmitter systems. Ensaculin hydrochloride has shown promising memory-enhancing and neuroprotective effects in various preclinical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ensaculin hydrochloride involves several key steps. One of the primary methods includes the Pechmann reaction, where 2-methoxy-hydroquinone reacts with 2-methyl-3-oxobutanoic acid ethyl ester in the presence of 75% sulfuric acid to form 6-hydroxy-7-methoxy-3,4-dimethyl-2H-1-benzopyran-2-one. This intermediate is then condensed with a piperazine derivative to yield the final product .
Industrial Production Methods: Industrial production of ensaculin hydrochloride typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ensaculin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying coumarin derivatives and their reactions.
Biology: Research has focused on its neuroprotective effects and its ability to enhance memory in animal models.
Medicine: Ensaculin hydrochloride is being investigated as a potential treatment for dementia and other neurodegenerative disorders. .
Industry: Its unique properties make it a valuable compound for developing new therapeutic agents.
Mechanism of Action
Ensaculin hydrochloride exerts its effects through multiple mechanisms:
Receptor Interaction: It acts as a weak antagonist of the N-methyl-D-aspartate (NMDA) receptor and an agonist of the serotonin 5-HT1A receptor.
Neurotransmitter Modulation: It influences various neurotransmitter systems, including serotonergic, adrenergic, and dopaminergic pathways.
Similar Compounds:
- Enciprazine
- Mafoprazine
- BMY-14802
- Azaperone
- Fluanisone
Comparison: Ensaculin hydrochloride is unique due to its multitransmitter approach, acting on various receptor systems. Unlike other compounds, it combines weak NMDA antagonism with serotonin 5-HT1A agonism, providing a broader spectrum of neuroprotective and memory-enhancing effects . This makes it a promising candidate for treating dementia and other neurodegenerative disorders.
properties
Molecular Formula |
C26H33ClN2O5 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
7-methoxy-6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]-3,4-dimethylchromen-2-one;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-18-19(2)26(29)33-23-17-24(31-4)25(16-20(18)23)32-15-7-10-27-11-13-28(14-12-27)21-8-5-6-9-22(21)30-3;/h5-6,8-9,16-17H,7,10-15H2,1-4H3;1H |
InChI Key |
XMONKHCPLIYQCY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C.Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)OCCCN3CCN(CC3)C4=CC=CC=C4OC)OC)C.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
7-methoxy-6-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)3,4-dimethyl-2H-1-benzopyran-2-one Ensaculin ensaculin hydrochloride KA-672 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





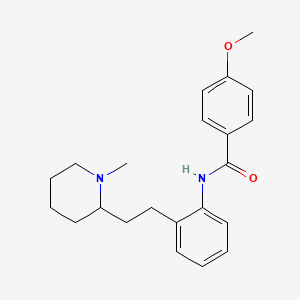

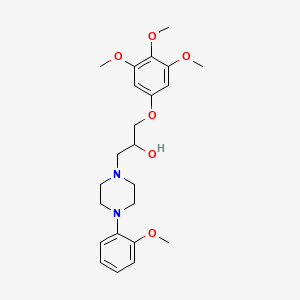

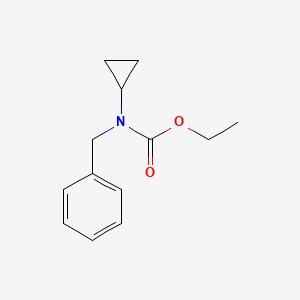
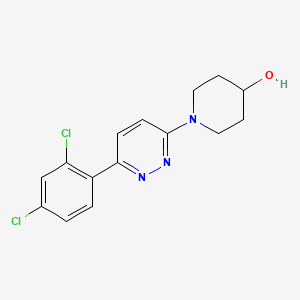
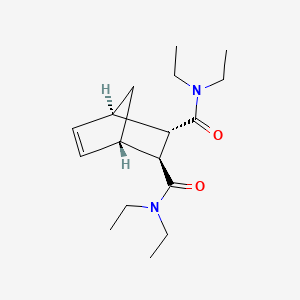
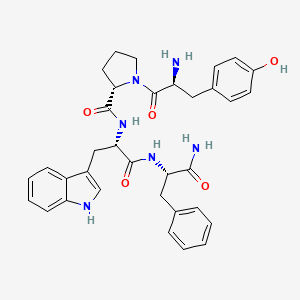
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)
